2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE is a complex organic compound that features a benzimidazole core, a phenoxyethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: This step might involve nucleophilic substitution reactions where a phenoxyethyl halide reacts with the benzimidazole core.
Introduction of Methylphenyl Group: This could be done through a Friedel-Crafts alkylation reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenoxyethyl group.
Reduction: Reduction reactions might target the benzimidazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents on the aromatic rings.
Scientific Research Applications
2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Phenoxyethyl Compounds: Molecules featuring the phenoxyethyl group.
Methylphenyl Compounds: Structures containing the methylphenyl group.
Uniqueness
2-METHYL-N-{[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ANILINE is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N3O |
---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
2-methyl-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline |
InChI |
InChI=1S/C23H23N3O/c1-18-9-5-6-12-20(18)24-17-23-25-21-13-7-8-14-22(21)26(23)15-16-27-19-10-3-2-4-11-19/h2-14,24H,15-17H2,1H3 |
InChI Key |
ZBZPFNXCRPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.